The Chalcone 2',6'-Dihydroxy-4,4'-dimethoxychalcone: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Activities
The Chalcone 2',6'-Dihydroxy-4,4'-dimethoxychalcone: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',6'-Dihydroxy-4,4'-dimethoxychalcone is a natural chalcone (B49325) that has garnered significant interest in the scientific community due to its potential therapeutic properties. Chalcones are a class of open-chain flavonoids characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This structural feature imparts a wide range of biological activities, and 2',6'-dihydroxy-4,4'-dimethoxychalcone is no exception, demonstrating promising anticancer and anti-inflammatory effects. This technical guide provides an in-depth overview of the known natural sources of this compound, detailed experimental protocols for its isolation, and a summary of its biological activities with a focus on the underlying signaling pathways.
Natural Sources of 2',6'-Dihydroxy-4,4'-dimethoxychalcone
2',6'-Dihydroxy-4,4'-dimethoxychalcone and its close structural analogs have been isolated from a variety of plant species. The primary reported natural sources for the target compound and its related derivatives are summarized in the table below. While quantitative data for 2',6'-dihydroxy-4,4'-dimethoxychalcone is not widely available, the provided data for a similar chalcone from Piper aduncum offers a representative yield.
| Plant Species | Plant Part | Compound Isolated | Yield |
| Vitex quinata | Leaves | 2',6'-Dihydroxy-4,4'-dimethoxychalcone | Not Reported |
| Cephalotaxus sinensis | Herbs | 2',6'-Dihydroxy-4,4'-dimethoxychalcone | Not Reported |
| Chromolaena tacotana | Inflorescences | 2',4'-Dihydroxy-4',6'-dimethoxychalcone* | Not Reported |
| Piper aduncum | Inflorescences | 2',6'-Dihydroxy-4'-methoxychalcone | 90 mg from 150 g of dried inflorescences |
| Pityrogramma calomelanos | Aerial Parts | 2',6'-Dihydroxy-4'-methoxy-dihydrochalcone | Not Reported |
Note: The compound from Chromolaena tacotana is likely 2',6'-dihydroxy-4,4'-dimethoxychalcone based on spectral data presented in the source literature, despite the typographical variation in the name.
Experimental Protocols: Isolation and Purification
The isolation of 2',6'-dihydroxy-4,4'-dimethoxychalcone from its natural sources typically involves solvent extraction followed by chromatographic separation. The following is a representative protocol based on the successful isolation of the closely related 2',6'-dihydroxy-4'-methoxychalcone from Piper aduncum inflorescences, which can be adapted for other plant sources.[1]
Plant Material Collection and Preparation
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Collect the desired plant parts (e.g., inflorescences, leaves).
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Air-dry the plant material at room temperature until a constant weight is achieved.
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Grind the dried plant material into a fine powder using a mechanical grinder.
Extraction
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Perform successive extractions of the powdered plant material with solvents of increasing polarity. A common sequence is hexane, dichloromethane (B109758), and methanol.
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For each solvent, soak the plant material for a sufficient period (e.g., 24-48 hours) with occasional agitation.
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Filter the extract after each solvent extraction and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extracts.
Chromatographic Purification
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The dichloromethane extract, often rich in chalcones, is typically subjected to further purification.
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Column Chromatography:
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Pack a glass column with silica (B1680970) gel as the stationary phase.
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Dissolve the crude dichloromethane extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
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Apply the adsorbed sample to the top of the column.
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Elute the column with a gradient of solvents, starting with a non-polar solvent system (e.g., hexane-ethyl acetate) and gradually increasing the polarity.
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Collect fractions and monitor the separation using thin-layer chromatography (TLC).
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Further Purification (if necessary):
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Combine fractions containing the target compound, as identified by TLC.
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Perform repeated column chromatography or preparative TLC on the combined fractions until a pure compound is obtained.
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Structure Elucidation
The structure of the isolated compound is confirmed using a combination of spectroscopic techniques, including:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to determine the chemical structure and connectivity of atoms.
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
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Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the characteristic absorption maxima of the chalcone chromophore.
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Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Biological Activities and Signaling Pathways
2',6'-Dihydroxy-4,4'-dimethoxychalcone and its analogs exhibit significant anticancer and anti-inflammatory properties. The following sections detail the key signaling pathways modulated by these compounds.
Anticancer Activity: Induction of Apoptosis and Autophagy
In cancer cells, 2',4'-dihydroxy-4',6'-dimethoxychalcone has been shown to induce programmed cell death through two primary mechanisms: apoptosis and autophagy.[2][3][4][5]
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Mitochondrial Apoptosis Pathway: The chalcone triggers the intrinsic apoptosis pathway by increasing the production of reactive oxygen species (ROS). This leads to the disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors, ultimately activating caspases and leading to cell death.[6]
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mTOR Signaling and Autophagy: The compound has been observed to inhibit the mTOR signaling pathway, a key regulator of cell growth and proliferation. Inhibition of mTOR can induce autophagy, a cellular process of self-degradation that can lead to cell death in some contexts.[2][3][4]
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Cell Cycle Arrest: This chalcone can also halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1 phase.[2][3][4]
Anti-inflammatory Activity: Inhibition of NF-κB and MAPK Pathways
The anti-inflammatory effects of related chalcones are primarily mediated by the suppression of key pro-inflammatory signaling pathways.[7][8][9][10][11]
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NF-κB Pathway: These chalcones can inhibit the activation of the transcription factor NF-κB. Under normal conditions, NF-κB is held inactive in the cytoplasm. Upon inflammatory stimuli, it translocates to the nucleus and promotes the expression of pro-inflammatory genes. The chalcone prevents this translocation, thereby reducing the production of inflammatory mediators.
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MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes p38, ERK, and JNK, is another crucial signaling cascade in inflammation. The chalcone has been shown to inhibit the phosphorylation and activation of these kinases, leading to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Experimental Workflow for Isolation and Bioactivity Screening
The following diagram illustrates a typical workflow for the isolation of 2',6'-dihydroxy-4,4'-dimethoxychalcone from a natural source and subsequent screening for its biological activities.
Conclusion
2',6'-Dihydroxy-4,4'-dimethoxychalcone is a promising natural product with demonstrated potential for the development of new therapeutic agents, particularly in the areas of oncology and inflammatory diseases. This guide provides a foundational understanding of its natural origins, a template for its isolation and characterization, and an overview of its mechanisms of action. Further research is warranted to fully elucidate its therapeutic potential, including more detailed quantitative analysis of its prevalence in various natural sources and comprehensive preclinical and clinical evaluation.
References
- 1. Selective Effect of 2′,6′-Dihydroxy-4′-Methoxychalcone Isolated from Piper aduncum on Leishmania amazonensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Natural 2',4-Dihydroxy-4',6'-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Melanogenic and Anti-Inflammatory Effects of 2'-Hydroxy-4',6'-dimethoxychalcone in B16F10 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of 2',6'-dihydroxy-4'-methoxydihidrochalcone on innate inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
